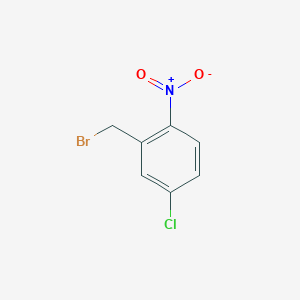

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYQRXZTHPSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497559 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31577-25-0 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic application, offering valuable information for professionals in research and development.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 31577-25-0 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |

| Molecular Weight | 250.48 g/mol | [3] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1][4] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| InChI Key | BHAYQRXZTHPSEK-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)CBr)--INVALID-LINK--[O-] | [4] |

Synthetic Application: A Representative Reaction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-chloro-2-nitrobenzyl group into various molecules. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions. A common application is the etherification of phenols, as depicted in the following workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 2764032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Bromomethyl)-4-chloro-1-nitrobenzene [myskinrecipes.com]

- 4. (2-Bromomethyl)-4-chloro-1-nitrobenzene B192684 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

Technical Guide: 2-(Bromomethyl)-4-chloro-1-nitrobenzene (CAS No. 31577-25-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a substituted aromatic compound with the CAS number 31577-25-0. Its chemical structure, featuring a nitro group, a chloro substituent, and a reactive bromomethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its applications, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the benzene ring allows for diverse chemical modifications, making it a versatile building block for more complex molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 31577-25-0 | [2] |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | [2] |

| Synonyms | 2-Chloro-5-nitrobenzyl bromide, Benzene, 2-(bromomethyl)-1-chloro-4-nitro- | [2] |

| Appearance | Solid | - |

| Storage Temperature | 2-8°C | - |

| InChI | InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | [2] |

| InChIKey | OGWGXOGPGAAWPM-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CBr)Cl | [2] |

Synthesis

Plausible Synthetic Pathway

The most likely precursor for the synthesis of this compound is 1-chloro-2-methyl-4-nitrobenzene. The synthesis would proceed via a free radical bromination of the methyl group.

Caption: Plausible synthesis of this compound.

Generalized Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound from 1-chloro-2-methyl-4-nitrobenzene. This protocol is based on established methods for benzylic bromination.

Materials:

-

1-chloro-2-methyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of 1-chloro-2-methyl-4-nitrobenzene in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas.

-

Addition of Reagents: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is monitored by a suitable technique (e.g., TLC or GC) to determine the consumption of the starting material. The reaction is typically carried out under irradiation with a UV lamp to facilitate the initiation of the radical reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and the optimal reaction conditions (e.g., solvent, initiator, reaction time, and temperature) would need to be determined experimentally.

Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites.

-

Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is central to its use in building more complex molecular scaffolds.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical and dye molecules. The resulting amino group can then be further modified.

-

Chloro Group: The chlorine atom is also an electron-withdrawing group and can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally less facile than substitution at the bromomethyl group.

The primary application of this compound is as a building block in the synthesis of:

-

Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities allows for the creation of libraries of compounds for drug discovery screening.

-

Agrochemicals: It is used in the preparation of pesticides and herbicides.

-

Dyes and Pigments: The aromatic nitro scaffold is a common feature in many chromophores.

Biological Activity

There is currently no publicly available data to suggest that this compound itself has any specific, well-characterized biological activity or is involved in any known signaling pathways. Its significance in the life sciences is primarily as an intermediate for the synthesis of biologically active compounds. Any biological effects would be attributed to the final products derived from this molecule. For instance, derivatives of similar nitroaromatic compounds have been investigated for their antitrypanosomal activity.[3][4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a certified respirator if ventilation is inadequate.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

Logical Relationship of Functional Groups

The interplay of the functional groups in this compound dictates its synthetic utility.

Caption: Reactivity and synthetic applications of the functional groups.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactivity, stemming from its distinct functional groups, makes it a valuable precursor for the development of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. While direct biological activity of the compound itself is not documented, its role as a versatile building block is firmly established. Proper handling and storage are crucial due to its hazardous nature. Future research may focus on the development of more efficient and greener synthetic routes to this compound and the exploration of the biological activities of its novel derivatives.

References

- 1. (2-Bromomethyl)-4-chloro-1-nitrobenzene [myskinrecipes.com]

- 2. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 2764032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of "2-(Bromomethyl)-4-chloro-1-nitrobenzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a chloro substituent, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental and safety information to support its use in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

The inherent reactivity of this compound makes it a key starting material for introducing the 4-chloro-1-nitrobenzyl moiety into various molecular scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, and the chloro group can participate in various cross-coupling reactions. These functionalities allow for diverse chemical transformations, enabling the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1]

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 31577-25-0 | [3] |

| Molecular Formula | C₇H₅BrClNO₂ | [3] |

| Molecular Weight | 250.48 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [4] |

Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 85-87 °C | For the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene | [5] |

| 74-76 °C | For the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | [6] | |

| Boiling Point | 329 °C at 760 mmHg | Predicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene | [5] |

| 303.4 ± 27.0 °C | Predicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | [6] | |

| Density | 1.755 g/cm³ | Predicted for the isomer 2-(Bromomethyl)-1-chloro-4-nitrobenzene | [5] |

| 1.733 ± 0.06 g/cm³ | Predicted for the analog 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | [6] | |

| Solubility | Soluble in common organic solvents like ethanol and ether. | General information for the isomer 2-Bromo-4-chloro-1-nitrobenzene | [7] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, data for related compounds can provide valuable insights for characterization.

¹H NMR Data for the related compound 2-bromo-1-(bromomethyl)-4-nitrobenzene (in CDCl₃): [8]

-

δ 4.62 (s, 2H)

-

δ 7.65 (d, J=8.4Hz, 1H)

-

δ 8.17 (dd, J=8.4, 2.2Hz, 1H)

-

δ 8.46 (d, J=2.2Hz, 1H)

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound would likely start from 2-methyl-4-chloro-1-nitrobenzene. The methyl group can be brominated using a radical initiator and a bromine source like N-bromosuccinimide (NBS).

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations.

-

Nucleophilic Substitution: The bromomethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward introduction of the substituted benzyl group into larger, more complex molecules.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many biologically active compounds.

-

Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motif is present in various compounds investigated in medicinal chemistry. For instance, related nitrobenzyl derivatives have been used in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.

References

- 1. (2-Bromomethyl)-4-chloro-1-nitrobenzene [myskinrecipes.com]

- 2. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 2764032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (2-Bromomethyl)-4-chloro-1-nitrobenzene B192684 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 5. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | CAS#:52427-01-7 | Chemsrc [chemsrc.com]

- 6. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-Chloro-1-Nitrobenzene Supplier & Manufacturer | Properties, Uses, Safety, MSDS | Buy High Purity Chemicals China [chlorobenzene.ltd]

- 8. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

synthesis of "2-(Bromomethyl)-4-chloro-1-nitrobenzene" from 2-chloro-1-nitro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-4-chloro-1-nitrobenzene from its precursor, 2-chloro-1-nitro-4-methylbenzene. The core of this transformation lies in the selective free-radical bromination of the benzylic methyl group, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. This document details the underlying chemical principles, experimental protocols, and reaction mechanisms.

Introduction

The synthesis of this compound is a targeted functionalization of 2-chloro-1-nitro-4-methylbenzene. The starting material possesses a methyl group activated for radical halogenation due to its position on the benzene ring, which can stabilize a benzylic radical intermediate through resonance. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring deactivates the ring towards electrophilic substitution, thus favoring the selective bromination of the methyl group under free-radical conditions.

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl4), although safer alternatives are now preferred.

Reaction Mechanism and Signaling Pathway

The benzylic bromination of 2-chloro-1-nitro-4-methylbenzene with NBS proceeds via a free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-1-nitro-4-methylbenzene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr to regenerate a bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Figure 1: Free-radical chain mechanism for the benzylic bromination of 2-chloro-1-nitro-4-methylbenzene.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |

| 2-chloro-1-nitro-4-methylbenzene | 171.58 | 89-60-1 |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 |

| α,α'-Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 |

| Chloroform (CHCl₃) | 119.38 | 67-66-3 |

| Hexane | 86.18 | 110-54-3 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Silica Gel (for column chromatography) | - | 7631-86-9 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-nitro-4-methylbenzene (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram:

References

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in "2-(Bromomethyl)-4-chloro-1-nitrobenzene" Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 2-(bromomethyl)-4-chloro-1-nitrobenzene and its close precursors. Due to the highly deactivated nature of this substrate, this document focuses on the theoretical underpinnings of its reactivity and regioselectivity, supported by representative experimental protocols for analogous compounds. The information presented herein is intended to guide the design of synthetic routes for novel derivatives of this versatile chemical intermediate.

Core Concepts: Reactivity and Regioselectivity

The benzene ring in this compound is substituted with three distinct groups, each influencing the ring's susceptibility to electrophilic attack and the position of substitution.

-

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director.

-

Chloro Group (-Cl): The chloro group is also deactivating because of its inductive electron withdrawal. However, it is an ortho, para-director due to the ability of its lone pairs to donate electron density to the ring through resonance.

-

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the electronegative bromine atom.

The combined influence of these substituents renders the aromatic ring significantly less reactive than benzene towards electrophiles. Electrophilic substitution, therefore, requires forcing conditions. The regioselectivity of the reaction is determined by the interplay of the directing effects of the substituents. The most probable site for electrophilic attack is the position that is least deactivated.

In the case of this compound, the potential sites for substitution are C3, C5, and C6.

-

Attack at C3: This position is ortho to both the bromomethyl and chloro groups, but also ortho to the strongly deactivating nitro group, making it highly unfavorable.

-

Attack at C5: This position is para to the chloro group, which is favorable. However, it is also ortho to the nitro group, which is highly unfavorable.

-

Attack at C6: This position is ortho to the chloro group and meta to the nitro group. This is the most favored position as it is activated by the ortho, para-directing chloro group while avoiding being ortho or para to the strongly deactivating nitro group.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position .

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a second nitro group onto the aromatic ring. Given the already deactivated nature of the starting material, this reaction requires harsh conditions.

Table 1: Representative Quantitative Data for Nitration of a Deactivated Aromatic Ring

| Product | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 3,5-dinitrobenzoate | Conc. H₂SO₄, Conc. HNO₃ | 100 | 1 | 75-85 |

Experimental Protocol: Nitration of Methyl Benzoate

This protocol for the nitration of methyl benzoate, a deactivated aromatic ester, serves as a model for the nitration of this compound.

-

In a round-bottom flask, 10 mL of concentrated sulfuric acid is cooled in an ice bath.

-

To the cooled sulfuric acid, 5.0 g of methyl benzoate is added slowly with stirring.

-

A nitrating mixture of 5 mL of concentrated sulfuric acid and 5 mL of concentrated nitric acid is prepared and cooled in an ice bath.

-

The cold nitrating mixture is added dropwise to the methyl benzoate solution, maintaining the reaction temperature below 15°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 15 minutes.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with cold water and then with a small amount of cold methanol.

-

The crude product is recrystallized from methanol to yield methyl 3,5-dinitrobenzoate.

Halogenation

Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. A Lewis acid catalyst is typically required.

Table 2: Representative Quantitative Data for Halogenation of a Deactivated Aromatic Ring

| Product | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Bromo-3-nitrobenzene | Br₂, H₂SO₄ | Fe | 100 | 2 | 80-90 |

Experimental Protocol: Bromination of Nitrobenzene

This protocol for the bromination of nitrobenzene provides a framework for the halogenation of this compound.

-

To a solution of 10 g of nitrobenzene in 20 mL of concentrated sulfuric acid, 0.5 g of iron filings is added.

-

The mixture is heated to 100°C, and 13 g of bromine is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at 100°C for 2 hours.

-

The reaction mixture is then cooled to room temperature and poured into a large volume of cold water.

-

The organic layer is separated, washed with a 10% sodium hydroxide solution, and then with water.

-

The crude product is dried over anhydrous magnesium sulfate and purified by distillation to give 1-bromo-3-nitrobenzene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. This reaction is generally not successful on strongly deactivated rings like nitrobenzene. However, for moderately deactivated substrates, it can proceed under forcing conditions. It is important to note that Friedel-Crafts alkylation is generally not feasible on strongly deactivated rings due to the high propensity for carbocation rearrangements and the deactivating nature of the ring.

Table 3: Representative Quantitative Data for Friedel-Crafts Acylation of a Moderately Deactivated Aromatic Ring

| Product | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Chloroacetophenone | Acetyl chloride, Chlorobenzene | AlCl₃ | 50 | 2 | 90 |

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

This protocol for the acylation of chlorobenzene, a deactivated haloarene, can be adapted for this compound, though lower yields are anticipated.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, 13.5 g of anhydrous aluminum chloride is suspended in 50 mL of dry carbon disulfide.

-

A solution of 11.2 g of chlorobenzene and 7.8 g of acetyl chloride in 20 mL of dry carbon disulfide is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

-

The reaction mixture is cooled, and the carbon disulfide is carefully decanted.

-

The remaining complex is decomposed by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

The product is extracted with diethyl ether, and the ether layer is washed with water, 10% sodium hydroxide solution, and again with water.

-

The ether solution is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The residue is then distilled under reduced pressure to yield 4-chloroacetophenone.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of electrophilic aromatic substitution on the title precursor and a general experimental workflow.

Caption: Regioselectivity of Electrophilic Aromatic Substitution.

Caption: General Experimental Workflow for EAS.

Conclusion

This compound is a challenging substrate for electrophilic aromatic substitution due to the presence of multiple deactivating groups. However, a careful analysis of the directing effects of the substituents allows for a reliable prediction of the regiochemical outcome, with substitution being highly favored at the C6 position. While direct experimental data for this specific precursor is scarce, the provided representative protocols for analogous deactivated systems offer a solid foundation for the development of synthetic procedures to access novel derivatives. Researchers and drug development professionals can utilize this guide to inform their synthetic strategies and to anticipate the reaction conditions necessary to achieve the desired transformations. Further experimental investigation is warranted to establish optimal conditions and to fully characterize the reactivity of this important synthetic intermediate.

The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. The strategic positioning of a bromomethyl group on a benzene ring, activated by the presence of electron-withdrawing chloro and nitro substituents, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, detailing the underlying electronic effects, reaction mechanisms, and practical applications in organic synthesis. Detailed experimental protocols for key transformations are provided, alongside a quantitative summary of representative reaction outcomes.

Introduction

The utility of a chemical intermediate is largely defined by its reactivity profile and its ability to participate in a diverse range of chemical transformations. This compound is a prime example of a multifunctional scaffold, with its reactivity being dominated by the labile bromomethyl group. This benzylic bromide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. The presence of both a chloro and a nitro group on the aromatic ring further modulates its reactivity, offering additional sites for chemical modification and influencing the reaction pathways of the bromomethyl moiety. This guide will focus on the core reactivity of the bromomethyl group, providing the necessary technical details for its effective utilization in research and development.

Electronic Effects on the Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group in this compound is significantly influenced by the electronic properties of the chloro and nitro substituents on the benzene ring.

-

Inductive and Resonance Effects: Both the chloro and nitro groups are electron-withdrawing. The chloro group exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). In contrast, the nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects.

-

Impact on the Benzylic Carbon: The cumulative electron-withdrawing nature of these substituents has a profound impact on the benzylic carbon of the bromomethyl group. This carbon atom becomes significantly more electron-deficient (electrophilic) compared to the benzylic carbon in an unsubstituted benzyl bromide. This heightened electrophilicity makes it a prime target for attack by nucleophiles.

-

Influence on Reaction Mechanism: The electronic effects also play a crucial role in dictating the preferred nucleophilic substitution mechanism. The strong electron-withdrawing nature of the nitro and chloro groups destabilizes the formation of a positive charge on the benzylic carbon. Consequently, the formation of a benzyl carbocation intermediate, which is characteristic of an S(_N)1 reaction, is highly disfavored. This electronic destabilization strongly favors a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]

Nucleophilic Substitution Reactions: Mechanism and Pathway

The primary mode of reaction for the bromomethyl group in this compound is nucleophilic substitution. As discussed, the S(_N)2 mechanism is the predominant pathway.

The S(_N)2 Pathway

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This concerted mechanism avoids the formation of a high-energy carbocation intermediate.

Caption: Generalized S(_N)2 reaction pathway for this compound.

Factors Favoring the S(_N)2 Mechanism

-

Primary Substrate: The bromomethyl group is a primary halide, which generally favors S(_N)2 reactions due to minimal steric hindrance.[3]

-

Good Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

-

Electronic Destabilization of Carbocation: As previously mentioned, the electron-withdrawing substituents make the formation of a benzyl carbocation energetically unfavorable, thus inhibiting the S(_N)1 pathway.[1]

Reactivity with Various Nucleophiles

The electrophilic nature of the benzylic carbon in this compound allows it to react with a wide array of nucleophiles.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines lead to the formation of the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

O-Nucleophiles (Alcohols, Phenols, Carboxylates)

Alkoxides, phenoxides, and carboxylates react to form ethers and esters, respectively. The Williamson ether synthesis is a classic example of this type of transformation.

S-Nucleophiles (Thiols, Thiolates)

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily to form thioethers.

C-Nucleophiles (Enolates, Cyanide)

Carbanions, such as those derived from malonic esters or β-ketoesters, and the cyanide ion can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.

Quantitative Data on Reactivity

| Benzyl Bromide Derivative | Nucleophile | Product | Yield (%) | Reference |

| p-Bromobenzyl bromide | Potassium 2-naphthoxide | 2-((4-bromobenzyl)oxy)naphthalene | High | [4] |

| Benzyl bromide | Substituted Benzylamines | Dibenzylamines | Not specified | [5] |

| Substituted Benzyl bromides | Diazo derivatives | Homologated products | 55-92% | [6] |

Experimental Protocols

The following are generalized, adaptable experimental protocols for the reaction of this compound with common nucleophiles.

Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Reaction with an Amine (N-Alkylation)

Caption: Experimental workflow for the N-alkylation of an amine.

Detailed Steps:

-

To a stirred solution of the desired amine (1.0 equivalent) and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for Reaction with a Phenol (O-Alkylation - Williamson Ether Synthesis)

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Steps:

-

To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phenoxide.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows the complete disappearance of the starting phenol.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the resulting crude ether by recrystallization or column chromatography.

Applications in the Synthesis of Heterocyclic Compounds

The high reactivity of the bromomethyl group makes this compound an excellent starting material for the synthesis of various heterocyclic systems. The bromomethyl group can act as a linchpin, reacting with bifunctional nucleophiles to construct rings. For instance, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of oxazines or other related heterocycles.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis. The bromomethyl group, activated by the electron-withdrawing chloro and nitro substituents, readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. This reactivity allows for the facile introduction of the 2-chloro-5-nitrobenzyl moiety into a wide range of molecules, making it a valuable tool for the synthesis of complex organic compounds, including pharmaceutical and agrochemical agents. The provided protocols and reactivity data serve as a guide for researchers to effectively utilize this powerful synthetic building block in their research endeavors.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group: A Dichotomous Regulator of Reactivity in 2-(Bromomethyl)-4-chloro-1-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic utility of polysubstituted benzene rings is a cornerstone of modern medicinal chemistry and materials science. The compound 2-(Bromomethyl)-4-chloro-1-nitrobenzene serves as a valuable intermediate, largely due to the complex and powerful influence of its nitro substituent.[1] This guide elucidates the role of the nitro group (–NO₂), demonstrating its powerful, yet context-dependent, ability to either deactivate or activate the benzene ring. We will explore its profound electronic effects, its impact on both electrophilic and nucleophilic aromatic substitution, and provide a representative synthetic protocol to illustrate its practical application.

The Electronic Profile of the Nitro Group: A Potent Electron Sink

The chemical behavior of a substituted benzene is dictated by the electronic properties of its substituents. The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[2][3] This property arises from the combination of two distinct electronic effects:

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative. This creates a strong dipole, pulling electron density away from the attached benzene ring through the sigma (σ) bond framework. This effect deactivates the entire ring by reducing its overall electron density.[4][5]

-

Resonance Effect (-M or -R): The nitro group can actively withdraw electron density from the ring's pi (π) system through resonance. The π-electrons from the ring can be delocalized onto the electronegative oxygen atoms of the nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these sites.[2][6]

Together, these effects render the benzene ring in this compound highly electron-deficient.

Role in Electrophilic Aromatic Substitution (EAS): Strong Deactivation and meta-Direction

In electrophilic aromatic substitution (EAS) reactions—such as nitration, halogenation, or Friedel-Crafts reactions—the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile. The presence of a strongly electron-withdrawing nitro group makes the ring a much poorer nucleophile, thereby significantly slowing down the rate of reaction. This effect is known as deactivation .

Quantitatively, a nitro substituent can decrease the reactivity of a benzene ring toward electrophilic substitution by a factor of more than 10 million compared to unsubstituted benzene.[6]

Furthermore, the nitro group directs incoming electrophiles to the meta position . This is not because the meta position is activated, but rather because the ortho and para positions are far more deactivated. The resonance structures of the cationic intermediate (the "sigma complex" or "Wheland intermediate") formed during electrophilic attack show that attack at the ortho or para positions places the positive charge directly adjacent to the positively charged nitrogen of the nitro group—a highly unfavorable electrostatic arrangement. Attack at the meta position avoids this destabilizing interaction, making it the least unfavorable pathway.

Caption: Sigma-complex intermediates in EAS of nitrobenzene.

Quantitative Data: Relative Rates of Nitration

The deactivating effect of the nitro group is evident when comparing reaction rates to benzene.

| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) |

| Benzene | -H | 1 |

| Toluene | -CH₃ | 25 |

| Phenol | -OH | 1000[6] |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ |

Data is illustrative and compiled from various organic chemistry resources.

Role in Nucleophilic Aromatic Substitution (SNAr): Strong Activation and ortho, para-Direction

Conversely, the electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) . This reaction requires a leaving group (like the chlorine atom in this compound) and a strong nucleophile.

The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions , for two reasons:

-

It makes the carbon atom attached to the leaving group more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile.

-

It stabilizes the negatively charged intermediate (the "Meisenheimer complex") formed during the reaction through resonance.

When a nucleophile attacks the carbon bearing the chlorine atom (para to the nitro group), the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy and accelerating the reaction. Attack at the meta position does not allow for this resonance stabilization.

Caption: Meisenheimer complex intermediates in SNAr.

Qualitative Data: Reactivity in SNAr

The activating effect is dramatic and position-dependent.

| Compound | Position of -NO₂ relative to -Cl | Reactivity with Nucleophiles |

| Chlorobenzene | None | Very low (requires harsh conditions) |

| m-Chloronitrobenzene | meta | Low (similar to chlorobenzene) |

| p-Chloronitrobenzene | para | High [4] |

| o-Chloronitrobenzene | ortho | High |

| 2,4-Dinitrochlorobenzene | ortho and para | Very High |

Reactivity Profile of this compound

This molecule has three key substituents influencing its reactivity:

-

-NO₂ (at C1): Strongly deactivating (-I, -M). Activates ortho (C2, C6) and para (C4) positions for SNAr.

-

-CH₂Br (at C2): Weakly deactivating (-I). The primary utility of this group is its reactivity at the benzylic carbon in Sₙ2 reactions.

-

-Cl (at C4): Deactivating (-I > +M). It is a good leaving group for SNAr, especially since it is para to the strongly activating nitro group .

Combined Effect:

-

EAS: The ring is extremely deactivated due to the cumulative electron-withdrawing effects of all three groups. Forcing an electrophilic substitution would likely result in substitution meta to the nitro group (at C5), but would require very harsh conditions.

-

SNAr: The molecule is highly activated for nucleophilic aromatic substitution at C4. The chlorine atom is positioned para to the nitro group, the ideal arrangement for stabilization of the Meisenheimer intermediate. This makes the chloro group a labile leaving group in the presence of a suitable nucleophile.

Experimental Protocol: Synthesis of a Benzothiazepine Precursor

The dual reactivity of this compound makes it a versatile building block for heterocyclic synthesis. The following is a representative protocol for the reaction with 2-aminothiophenol, which involves a sequential SNAr and Sₙ2 reaction, a common strategy for building fused ring systems like benzothiazepines.

Reaction: Synthesis of 2-((2-aminophenyl)thio)-5-chloro-2-nitrobenzyl bromide

Caption: Experimental workflow for a nucleophilic substitution.

Methodology:

-

Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add 2-aminothiophenol (1.1 eq).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise over 15 minutes with vigorous stirring. The K₂CO₃ acts as a base to deprotonate the thiophenol, generating the active nucleophile.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The thiolate anion first displaces the chlorine atom at C4 via an SNAr mechanism, activated by the para-nitro group.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). The product will often precipitate as a solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product. The product retains the reactive bromomethyl group for subsequent cyclization steps.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful functional controller of the benzene ring's reactivity. Its strong electron-withdrawing properties render the ring inert to most electrophilic attacks while simultaneously making it highly susceptible to nucleophilic substitution at the para-position. This dichotomous role, transforming the aromatic core from a nucleophile to an electrophile, is a critical principle exploited by synthetic chemists. For researchers and drug development professionals, understanding this dual nature is paramount for designing efficient synthetic routes and unlocking the potential of this and similarly substituted aromatic intermediates in the creation of complex molecular architectures.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. Quinazoline synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Safety and Handling of 2-(Bromomethyl)-4-chloro-1-nitrobenzene

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a reactive intermediate compound often utilized in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identification and Properties

This compound is a solid organic compound. Due to its reactive nature, it is crucial to understand its physical and chemical properties to ensure safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[1] |

| Molecular Weight | 250.48 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| Storage Temperature | 2-8°C in an inert atmosphere | Sigma-Aldrich |

| Synonyms | 2-Chloro-5-nitrobenzyl bromide, Benzene, 2-(bromomethyl)-1-chloro-4-nitro- | PubChem[1] |

| CAS Number | 31577-25-0 | MySkinRecipes[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes its hazard classification.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Acute Toxicity, Dermal | Not Classified | - |

| Acute Toxicity, Inhalation | Not Classified | - |

GHS Pictograms:

Danger

Signal Word: Danger

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the PubChem database for this compound.[1] Key precautions include:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols: Safe Handling and Disposal

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines; specific procedures should be adapted based on the experimental context and institutional safety policies.

Synthesis

General Safety Precautions during Synthesis:

-

All manipulations should be carried out in a certified chemical fume hood.

-

Personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

-

The reaction apparatus should be assembled securely to prevent leaks.

-

The reaction should be monitored for any signs of an uncontrolled exothermic reaction.

-

Upon completion, the reaction mixture should be quenched and worked up carefully, following established laboratory procedures.

Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[2]

Decontamination and Disposal

-

Decontamination: In case of a spill, evacuate the area and wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Immediately call a poison control center or doctor. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately. |

Exposure Controls and Personal Protection

As there are no established occupational exposure limits (e.g., PEL, TLV) for this compound, a conservative approach to exposure control is necessary.

-

Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations at a low level, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Visualizing Safety Procedures

The following diagrams illustrate key safety workflows for handling this compound.

References

An In-Depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene: MSDS and Hazard Information

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive Material Safety Data Sheet (MSDS) and hazard information for 2-(Bromomethyl)-4-chloro-1-nitrobenzene. The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties, hazards, and safe handling procedures.

Compound Identification and Properties

This compound is a halogenated nitrobenzene derivative.[1] It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its utility stems from the reactive bromomethyl group, which allows for easy substitution reactions, and the chloro and nitro substituents that provide sites for further chemical modifications.[2]

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | PubChem[3] |

| CAS Number | 52427-01-7 | PubChem[3] |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[3] |

| Synonyms | p-Nitrochlorobenzene; PNCB | Fisher Scientific[4] |

| EC Number | 975-478-5 | PubChem[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 250.48 g/mol | PubChem[3] |

| Appearance | Yellow solid | Thermo Fisher Scientific[5] |

| Melting Point | 81 - 84 °C | Thermo Fisher Scientific[5] |

| Boiling Point | 242 °C | Thermo Fisher Scientific[5] |

| Flash Point | 127 °C | Thermo Fisher Scientific[5] |

| Solubility | Slightly soluble in water | OEHHA[6] |

| Storage Temperature | 2-8°C | MySkinRecipes[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3]

Table 3: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[7] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[7] |

| Specific target organ toxicity, repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[7] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[7] |

Below is a logical diagram illustrating the relationship between the compound and its primary hazard classifications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Bromomethyl)-4-chloro-1-nitrobenzene [myskinrecipes.com]

- 3. 2-(Bromomethyl)-1-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 2764032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile intermediate in pharmaceutical synthesis, primarily utilized for its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a substituted benzyl moiety into a wide range of molecular scaffolds. The presence of the chloro and nitro groups on the benzene ring provides further opportunities for chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent serotonin reuptake inhibitor.

Application: Synthesis of a Diaryl Sulfide Serotonin Reuptake Inhibitor

A key application of this compound is in the synthesis of diaryl sulfide derivatives, a class of compounds known to exhibit potent and selective serotonin reuptake inhibition.[1][2] These compounds are of significant interest in the development of antidepressants and anxiolytics. The synthesis involves a two-step process: a nucleophilic substitution reaction with a substituted thiophenol, followed by the reduction of the nitro group to an amine.

Logical Relationship of the Synthesis

Caption: Synthetic pathway from this compound to a diaryl sulfide serotonin reuptake inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene

This protocol details the nucleophilic substitution reaction between this compound and 4-chlorothiophenol.

Materials:

-

This compound

-

4-Chlorothiophenol[3]

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.

-

To this solution, add 4-chlorothiophenol (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) |

| This compound | 250.48 | 1.0 | >98 | - |

| 4-Chlorothiophenol | 144.62 | 1.1 | >97 | - |

| 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene | 318.19 | - | >95 | 85-95 |

Protocol 2: Synthesis of 2-((4-Chlorophenyl)thio)-5-chlorobenzylamine

This protocol describes the reduction of the nitro group of 2-((4-chlorophenyl)thio)-5-chloro-1-nitrobenzene to the corresponding amine.

Materials:

-

2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, suspend 2-((4-chlorophenyl)thio)-5-chloro-1-nitrobenzene (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion of the reaction (monitored by TLC), carefully basify the mixture with a cold aqueous solution of sodium hydroxide to pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-((4-chlorophenyl)thio)-5-chlorobenzylamine.

-

The product can be further purified by column chromatography or by forming a hydrochloride salt.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) |

| 2-((4-Chlorophenyl)thio)-5-chloro-1-nitrobenzene | 318.19 | 1.0 | >95 | - |

| Tin(II) chloride dihydrate | 225.63 | 4.0 | >98 | - |

| 2-((4-Chlorophenyl)thio)-5-chlorobenzylamine | 288.22 | - | >97 | 80-90 |

Mechanism of Action: Serotonin Reuptake Inhibition

The synthesized diaryl sulfide, 2-((4-chlorophenyl)thio)-5-chlorobenzylamine, acts as a selective serotonin reuptake inhibitor (SSRI).[4] Serotonin, a neurotransmitter, is released from the presynaptic neuron into the synaptic cleft and binds to receptors on the postsynaptic neuron to transmit a signal. The signal is terminated by the reuptake of serotonin back into the presynaptic neuron via the serotonin transporter (SERT).[5][6]

SSRIs, including the synthesized diaryl sulfide, bind to the SERT protein and block the reuptake of serotonin.[4][7] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effect on the postsynaptic neuron. This enhanced serotonergic activity is believed to be the primary mechanism responsible for the therapeutic effects of SSRIs in treating depression and anxiety disorders.

Signaling Pathway of Serotonin Reuptake and Inhibition

Caption: Mechanism of serotonin reuptake inhibition by the synthesized diaryl sulfide (SSRI).

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutically active compounds. The protocols provided herein offer a clear and efficient pathway to a potent diaryl sulfide serotonin reuptake inhibitor. The straightforward nature of the reactions, combined with good yields, makes this synthetic route attractive for drug discovery and development programs targeting the serotonergic system. Researchers can adapt these methodologies to create libraries of related compounds for structure-activity relationship (SAR) studies.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. How Antidepressants Block Serotonin Transport [als.lbl.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a versatile reagent in organic synthesis. The protocols detailed below are intended to serve as a guide for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable synthetic intermediate characterized by a reactive benzylic bromide. This functionality makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The presence of a chloro and a nitro group on the aromatic ring also offers opportunities for further chemical modifications, rendering it a useful building block in the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzylic position towards nucleophilic attack.

Applications in Organic Synthesis

The primary application of this compound lies in its ability to introduce the 4-chloro-2-nitrophenylmethyl moiety into various molecules. This is particularly useful in the synthesis of:

-

Pharmaceutical Intermediates: The resulting products can serve as precursors for the synthesis of biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized, while the chloro group can participate in cross-coupling reactions.

-

Novel Heterocyclic Compounds: Cyclization reactions following the initial nucleophilic substitution can lead to the formation of diverse heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Functionalized Materials: The introduction of this aromatic unit can be used to modify the properties of polymers and other materials.

Experimental Protocols and Data

The following section details experimental procedures for the reaction of this compound with various nucleophiles. The quantitative data for these reactions are summarized in the tables below for easy comparison.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds readily to form the corresponding N-substituted benzylamines. These products are often key intermediates in the synthesis of more complex molecules.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | 4-(4-chloro-2-nitrobenzyl)morpholine | Acetonitrile | 25 | 2 | 95 |

| Piperidine | 1-(4-chloro-2-nitrobenzyl)piperidine | Ethanol | 25 | 3 | 92 |

| Ethylamine | N-((4-chloro-2-nitrophenyl)methyl)ethanamine | Tetrahydrofuran | 0-25 | 4 | 88 |

Protocol 1: Synthesis of 4-(4-chloro-2-nitrobenzyl)morpholine

-

To a solution of this compound (1.0 g, 4.0 mmol) in acetonitrile (20 mL) at room temperature, add morpholine (0.42 mL, 4.8 mmol) dropwise.

-

Stir the reaction mixture at 25°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles react with this compound to form thioethers. These reactions are typically carried out in the presence of a mild base to deprotonate the thiol.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Base | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Triethylamine | (4-chloro-2-nitrophenyl)methyl(phenyl)sulfane | Dimethylformamide | 25 | 3 | 90 |

| Sodium thiomethoxide | - | (4-chloro-2-nitrophenyl)methyl(methyl)sulfane | Methanol | 25 | 1 | 94 |

Protocol 2: Synthesis of (4-chloro-2-nitrophenyl)methyl(phenyl)sulfane

-

To a solution of thiophenol (0.45 g, 4.1 mmol) in dimethylformamide (15 mL), add triethylamine (0.61 mL, 4.4 mmol).

-

To this mixture, add a solution of this compound (1.0 g, 4.0 mmol) in dimethylformamide (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at 25°C for 3 hours.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After removal of the solvent, purify the crude product by recrystallization or column chromatography.

Reaction with Other Nucleophiles

This versatile substrate also reacts with other nucleophiles such as azide and cyanide ions, providing access to further synthetic transformations.

Table 3: Reaction with Azide and Cyanide Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | 2-(azidomethyl)-4-chloro-1-nitrobenzene | Acetone/Water | 50 | 2 | 96 |

| Potassium Cyanide | 2-(4-chloro-2-nitrophenyl)acetonitrile | Ethanol/Water | 70 | 4 | 85 |

Protocol 3: Synthesis of 2-(azidomethyl)-4-chloro-1-nitrobenzene

-

In a round-bottom flask, dissolve this compound (1.0 g, 4.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).

-

Add sodium azide (0.31 g, 4.8 mmol) to the solution.

-

Heat the reaction mixture to 50°C and stir for 2 hours.

-

After cooling to room temperature, pour the mixture into water (50 mL).

-

Extract the product with dichloromethane (3 x 25 mL).

-

Dry the combined organic extracts over magnesium sulfate and remove the solvent under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate the general reaction pathway and an example of a synthetic workflow.

Caption: General pathway for nucleophilic substitution.

Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis of a variety of substituted aryl ethers starting from 2-(bromomethyl)-4-chloro-1-nitrobenzene and various phenols. This class of compounds holds significant potential in medicinal chemistry and drug discovery, exhibiting a range of biological activities.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (alkoxide) or phenol (phenoxide) on an alkyl halide. In the context of drug development, the synthesis of novel aryl ethers is of particular interest due to their prevalence in biologically active molecules.

This document focuses on the reaction of this compound, a versatile electrophile, with a range of phenolic compounds. The resulting 2-((aryloxy)methyl)-4-chloro-1-nitrobenzene derivatives are valuable scaffolds for the development of new therapeutic agents, particularly in the antimicrobial and antifungal fields. The electron-withdrawing nitro group and the chloro substituent on the benzene ring of the electrophile can influence the reactivity and the biological activity of the final products.

General Reaction Scheme

The general reaction for the Williamson ether synthesis of 2-((aryloxy)methyl)-4-chloro-1-nitrobenzene derivatives is depicted below:

Application Notes and Protocols: Alkylation of Amines with 2-(Bromomethyl)-4-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a versatile electrophilic reagent employed in organic synthesis for the N-alkylation of a wide range of primary and secondary amines. The presence of a reactive bromomethyl group, activated by the electron-withdrawing nitro group on the aromatic ring, makes it an efficient substrate for nucleophilic substitution reactions. This reagent serves as a key building block in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[1] The chloro and nitro functionalities on the benzene ring also offer opportunities for further chemical modifications, such as reduction or nucleophilic aromatic substitution, adding to its synthetic utility.

This document provides detailed application notes and experimental protocols for the alkylation of amines with this compound, including reaction conditions, purification methods, and data presentation for various amine substrates.

Chemical Properties and Safety Information

Before proceeding with any experimental work, it is crucial to be aware of the properties and hazards associated with this compound.

| Property | Value |

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-nitrobenzene |

| CAS Number | 52427-01-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Safety Precautions: this compound is a hazardous substance. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

General Reaction Scheme